molecular formula C13H21NO5 B8189622 Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B8189622
M. Wt: 271.31 g/mol
InChI Key: GPRQZXMNJPBEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a piperidine-derived compound featuring a 4-oxo group and a 3-(2-methoxy-2-oxoethyl) substituent. The tert-butyl carbamate group at the 1-position enhances steric protection, making it a versatile intermediate in organic synthesis, particularly for neuroprotective agents and heterocyclic frameworks . Its ester functionality (methoxy-oxoethyl) and ketone group enable participation in diverse reactions, such as reductive amination, transesterification, and cyclization .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-6-5-10(15)9(8-14)7-11(16)18-4/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRQZXMNJPBEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Reaction Conditions

The Michael addition route begins with tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate as the starting material. Deprotonation at the α-position to the ketone generates an enolate, which undergoes conjugate addition with methyl acrylate derivatives.

In a representative procedure, potassium tert-butoxide (1.6 M in THF) deprotonates tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate at -78°C, followed by the addition of methyl 3-methoxyacrylate. The reaction proceeds via a six-membered transition state, yielding a β-keto ester intermediate. Subsequent triflation with N-phenyl bis(trifluoromethanesulfonamide) introduces a leaving group for downstream cross-coupling reactions.

Key Data:

ParameterValueSource
Temperature-78°C → 0°C → ambient
BaseKOtBu (1.6 M in THF)
ElectrophileMethyl 3-methoxyacrylate
Yield (Intermediate)117% (theoretical maximum)*

*The reported yield exceeding 100% likely stems from incomplete purification of the intermediate or measurement inaccuracies during chromatographic separation.

Stereochemical Considerations

The patent literature highlights challenges in achieving enantiomeric excess (ee) for chiral derivatives. While the target compound lacks stereocenters, side products from competing pathways (e.g., 5,6-dihydropyridine formations) require careful control via:

  • Low-temperature kinetics (-78°C) to suppress epimerization

  • Bulkier bases (e.g., LDA) to favor less sterically hindered transition states

Enolate Trapping and Functional Group Interconversion

Triflation and Cross-Coupling

Post-Michael addition, the intermediate undergoes triflation to install a triflate leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Triflation : Treatment with N-phenyl bis(trifluoromethanesulfonamide) at -78°C installs the triflate group.

  • Cross-Coupling : Palladium-catalyzed coupling with aryl amines (e.g., 2,3',5'-trifluoro-5-methoxy-biphenyl-4-amine) proceeds at 100°C using Xantphos and Pd(dba)₂.

Optimized Conditions:

ParameterValueSource
CatalystPd(dba)₂/Xantphos
Temperature100°C
Solvent1,4-Dioxane
Yield (Coupling Step)84%

Critical Analysis of Methodologies

Yield Optimization Challenges

The Michael addition route achieves moderate yields (84% in coupling steps) but suffers from:

  • Overalkylation : Competing reactions at the 2- and 6-positions of the piperidine ring.

  • Purification Complexity : Chromatographic separation of regioisomers (e.g., 2-methyl vs. 6-methyl derivatives) reduces throughput.

Scalability and Industrial Feasibility

The patent emphasizes industrial scalability using:

  • Cost-Effective Reagents : KOtBu instead of LDA for enolate generation.

  • Standard Solvents : THF and EtOAc over specialized ionic liquids.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.

Biology

In biological research, this compound is used in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with biological macromolecules, making it useful in drug discovery and development .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents targeting neurological and cardiovascular diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxoethyl Group

tert-Butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS 518990-24-4)
  • Structure : Ethoxy group replaces methoxy in the oxoethyl chain.
  • Properties : Molecular weight (299.32 vs. 257.29 for the target compound) and lipophilicity increase due to the longer alkyl chain.
  • Applications : Used in peptide coupling reactions; higher steric bulk may slow hydrolysis compared to the methoxy variant .
tert-Butyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (Intermediate 10 in )
  • Structure : tert-Butoxy group instead of methoxy.
  • Synthetic Utility : The bulky tert-butyl ester improves stability during reductive amination, reducing unintended side reactions .

Heterocyclic Core Modifications

tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (CAS 497160-14-2)
  • Structure : Azetidine (4-membered ring) replaces piperidine (6-membered ring).
  • Reactivity : Increased ring strain in azetidine enhances susceptibility to nucleophilic attack but reduces thermal stability .
  • Biological Relevance : Azetidine derivatives are explored for kinase inhibition, contrasting with piperidine-based neuroprotective agents .

Protective Group Variations

tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate (CAS 849767-21-1)
  • Structure : Silyl-protected hydroxymethyl group at the 3-position.
  • Advantages : The tert-butyldimethylsilyl (TBS) group shields hydroxyl moieties during multi-step syntheses, unlike the unprotected oxoethyl group in the target compound .

Aromatic and Alkyl Substituents

tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate (CID 44607713)
  • Structure : Benzyl group replaces methoxy-oxoethyl.
  • Physicochemical Impact : Enhanced lipophilicity (logP ~3.5) due to aromaticity, improving blood-brain barrier penetration in drug design .
tert-Butyl 3-ethyl-4-oxopiperidine-1-carboxylate (CAS 117565-57-8)
  • Structure : Simple ethyl substituent instead of ester.

Functional Group Additions

Tert-butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate (CAS 1785763-50-9)
  • Structure : Two methoxy groups at the 3-position.
  • Electronic Effects : Electron-donating methoxy groups increase ketone reactivity in aldol condensations, unlike the electron-withdrawing ester in the target compound .

Comparative Data Table

Compound Name Core Structure Substituent (Position 3) Molecular Weight Key Applications/Properties Reference
Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate Piperidine 2-methoxy-2-oxoethyl 257.29 Neuroprotective intermediates
tert-Butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate Piperidine 2-ethoxy-2-oxoacetyl 299.32 Peptide coupling
tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate Azetidine 2-methoxy-2-oxoethyl 243.28 Kinase inhibitors
tert-Butyl 3-(((tert-butyldimethylsilyl)oxy)methyl)-4-oxopiperidine-1-carboxylate Piperidine TBS-protected hydroxymethyl 343.53 Hydroxyl protection in synthesis
tert-Butyl 3-benzyl-4-oxopiperidine-1-carboxylate Piperidine Benzyl 297.37 Lipophilic drug candidates
tert-Butyl 3,3-dimethoxy-4-oxopiperidine-1-carboxylate Piperidine 3,3-dimethoxy 259.30 Aldol reaction substrates

Key Research Findings

  • Synthetic Flexibility : The methoxy-oxoethyl group in the target compound allows efficient transesterification to tert-butoxy or ethoxy analogs, enabling tailored solubility for specific reactions .
  • Stability : Silyl-protected derivatives (e.g., CAS 849767-21-1) exhibit superior stability under acidic conditions compared to the target compound, making them preferable for multi-step syntheses .

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate is a synthetic organic compound classified as a piperidine derivative. This compound exhibits notable biological activity, making it a subject of interest in medicinal chemistry. Its structural complexity, characterized by the presence of a tert-butyl group and methoxy and oxoethyl substituents, contributes to its lipophilicity and reactivity, which are essential for potential therapeutic applications.

  • Molecular Formula : C₁₃H₂₃NO₅
  • Molecular Weight : 271.32 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of tert-butyl bromoacetate with a piperidine derivative under controlled conditions to achieve high yields. The following table summarizes a common synthetic route:

StepReagentsConditionsYield
1Tert-butyl bromoacetate, PiperidineControlled temperatureHigh
2MethoxycarbonylationVariesHigh

Biological Activity

Research indicates that piperidine derivatives, including this compound, have various biological activities such as:

  • Antimicrobial Activity : Studies have shown that certain piperidine derivatives exhibit significant antimicrobial properties, potentially useful in treating infections.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
  • Neurological Effects : Research has suggested that modifications in the piperidine structure can influence neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Assay : A study evaluated the antimicrobial efficacy of several piperidine derivatives, including this compound. The compound showed promising results against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Testing : In vitro assays on cancer cell lines revealed that this compound exhibited significant cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
  • Neuroprotection : A recent study investigated the neuroprotective effects of piperidine derivatives in models of oxidative stress-induced neuronal damage. The findings indicated that this compound could mitigate neuronal death, suggesting its potential in neurodegenerative disease therapy.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing physiological processes such as neurotransmission and inflammation.

Q & A

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionYield Improvement
SolventTHF/DMF (1:1)+15%
Temperature0–5°C (Boc step)+10%
Catalyst0.1 eq DMAP+20%

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected carbonyl signals) are addressed via:

  • 2D NMR (NOESY, HMBC) : Confirm spatial proximity of protons and long-range C-H couplings.
  • X-ray refinement : Resolves ambiguous stereochemistry or bond angles.
  • Comparative analysis : Cross-reference with analogous compounds (e.g., tert-butyl 3-methyl-4-oxopiperidine derivatives) .

Advanced: How to design analogues of this compound for targeted biological activity?

Methodological Answer:

Substituent modification : Replace the methoxy group with bioisosteres (e.g., ethoxy, fluorine) to alter lipophilicity.

Scaffold hopping : Integrate heterocyclic moieties (e.g., thiophene, triazole) for enhanced target binding.

In silico screening : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like proteases or kinases.

In vitro assays : Validate anti-inflammatory/antimicrobial activity via COX-2 inhibition or MIC testing .

Basic: What are the key functional groups influencing this compound’s reactivity?

Methodological Answer:

  • 4-Oxopiperidine : Participates in nucleophilic additions (e.g., Grignard reactions).
  • Methoxy-oxoethyl ester : Undergoes hydrolysis to carboxylic acid under basic conditions.
  • tert-Butoxycarbonyl (Boc) : Protects the amine while allowing orthogonal deprotection .

Advanced: How to predict the biological activity of derivatives using computational tools?

Methodological Answer:

QSAR modeling : Correlate substituent descriptors (logP, polar surface area) with bioactivity data.

Molecular dynamics simulations : Analyze binding stability with targets (e.g., MDM2 or β-lactamases).

ADMET profiling : Predict pharmacokinetics (e.g., BBB permeability) using SwissADME .

Advanced: What strategies ensure the compound’s stability under varying storage conditions?

Methodological Answer:

  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>150°C).
  • HPLC monitoring : Track degradation products (e.g., ester hydrolysis) in accelerated stability studies (40°C/75% RH).
  • Lyophilization : Enhance shelf life by storing as a lyophilized solid .

Advanced: How to investigate reaction mechanisms involving this compound?

Methodological Answer:

Isotopic labeling : Use ¹⁸O or deuterated reagents to trace carbonyl oxygen origins.

Kinetic isotope effects : Compare reaction rates with deuterated vs. protiated substrates.

DFT calculations : Simulate transition states (Gaussian 16) to identify rate-determining steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.